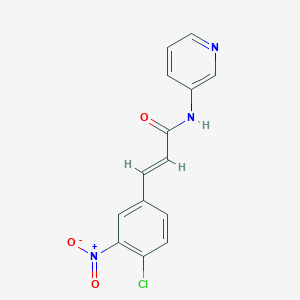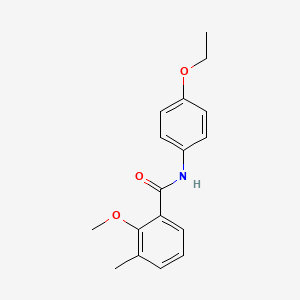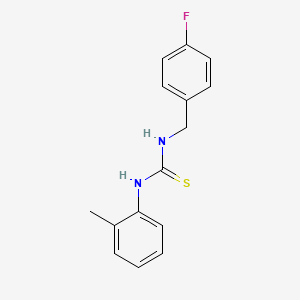![molecular formula C17H21N3O2 B5729951 2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol often involves multi-step chemical reactions, starting from basic phenolic and pyridinyl precursors. Bai Linsha (2015) investigated the synthesis processes of a structurally similar compound, 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, highlighting the importance of molar ratios and reaction conditions for optimal yields. This research sheds light on the synthesis strategy that could be applicable for the compound , emphasizing the role of Schiff base formation and subsequent reactions (Bai Linsha, 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic and crystallographic techniques. For instance, Bai Linsha (2015) described the structure of a similar compound using UV-Vis, IR, 1H NMR, and X-ray single-crystal diffraction, which provides insights into the structural features that may be present in this compound. These techniques are crucial for confirming the molecular geometry, functional groups, and overall architecture of the compound (Bai Linsha, 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds with a piperazinyl moiety and methoxyphenol structure often exhibit specific reactivity patterns due to the presence of electron-donating and electron-withdrawing groups. The synthesis and characterization of derivatives provide insights into the reactivity and potential chemical transformations of the target compound. For example, the work by Zhuang et al. (1994) on derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido)ethyl]piperazines offers valuable information on how substitutions on the benzamido group and the piperazine ring affect binding affinity to biological receptors, which indirectly suggests the chemical reactivity and properties of the parent compound (Zhuang et al., 1994).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of compounds similar to this compound can be influenced by their molecular structure. The research by Bai Linsha (2015) provides details on the crystalline structure and physical characteristics of a related compound, which helps in understanding how molecular arrangements and intermolecular forces affect the physical properties of these complex molecules (Bai Linsha, 2015).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, can be inferred from studies on similar compounds. The investigation into the kinetics of hydrolysis and degradation kinetics of related molecules by Muszalska (2004, 2005) provides a basis for understanding the stability and reactivity of the compound in different environments, highlighting the impact of pH and temperature on its chemical behavior (Muszalska, 2004) (Muszalska, 2005).
特性
IUPAC Name |
2-methoxy-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-16-6-5-14(12-15(16)21)13-19-8-10-20(11-9-19)17-4-2-3-7-18-17/h2-7,12,21H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTLTCCUHCDLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)

![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)


![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)



![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)